Diphenyl (7-methyloctyl)phosphonate
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Overview
Description
Diphenyl (7-methyloctyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 7-methyloctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (7-methyloctyl)phosphonate typically involves the reaction of diphenylphosphine oxide with 7-methyloctyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the phosphonate group. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (7-methyloctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Diphenyl (7-methyloctyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of diphenyl (7-methyloctyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 7-methyloctyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one 7-methyloctyl group.
Diethyl (7-methyloctyl)phosphonate: Similar but with ethyl groups instead of phenyl groups
Uniqueness
Diphenyl (7-methyloctyl)phosphonate is unique due to the presence of both diphenyl and 7-methyloctyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These properties can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various applications .
Properties
CAS No. |
28878-99-1 |
---|---|
Molecular Formula |
C21H29O3P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[7-methyloctyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H29O3P/c1-19(2)13-7-3-4-12-18-25(22,23-20-14-8-5-9-15-20)24-21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3 |
InChI Key |
TUGVGUUUPWVRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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